6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one

Catalog No.
S6648755
CAS No.
1427587-54-9
M.F
C10H9BrFNO
M. Wt
258.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-...

CAS Number

1427587-54-9

Product Name

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one

IUPAC Name

6-bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2-one

Molecular Formula

C10H9BrFNO

Molecular Weight

258.09 g/mol

InChI

InChI=1S/C10H9BrFNO/c1-13-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h4-5H,2-3H2,1H3

InChI Key

DSROQZGZGLPAEO-UHFFFAOYSA-N

SMILES

CN1C(=O)CCC2=CC(=C(C=C21)F)Br

Canonical SMILES

CN1C(=O)CCC2=CC(=C(C=C21)F)Br
  • Scaffold for Drug Discovery

    The core structure of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one belongs to the class of quinolinones, which are known to exhibit various biological activities. PubChem, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one: Researchers might use this compound as a starting point for synthesizing new analogs with potentially valuable medicinal properties.

  • Target Specificity Exploration

    By selectively modifying the functional groups (like the bromine and fluorine atoms) on the quinolinone core, scientists can investigate how these changes affect the interaction of the molecule with specific biological targets. This can lead to the development of more targeted drugs with fewer side effects.

  • Probe Molecule Development

    Due to the presence of unique functional groups, 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one could be a valuable tool for researchers studying biological processes. By attaching fluorescent tags or other detectable moieties, scientists might utilize this compound to probe specific enzymes or receptors within cells.

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is a synthetic compound characterized by its unique molecular structure. It has the molecular formula C10H9BrFNOC_{10}H_{9}BrFNO and a molecular weight of approximately 258.09 g/mol. The compound features a quinoline core, which is a bicyclic structure containing both a benzene ring and a pyridine ring. The presence of bromine and fluorine substituents at specific positions contributes to its chemical reactivity and biological properties .

Typical for quinoline derivatives, such as:

  • Electrophilic Aromatic Substitution: The bromine and fluorine groups can direct electrophiles to the ortho and para positions on the aromatic ring.
  • Nucleophilic Substitution: The nitrogen atom in the quinoline structure can act as a nucleophile in reactions with alkyl halides or acyl chlorides.
  • Reduction Reactions: The carbonyl group in the quinolinone can be reduced to an alcohol or other functional groups under appropriate conditions.

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one has been studied for its potential biological activities. Preliminary research suggests that it may exhibit:

  • Antimicrobial Properties: Some studies indicate effectiveness against various bacterial strains.
  • Anticancer Activity: Its structural features may contribute to inhibitory effects on cancer cell proliferation.
  • CYP450 Inhibition: The compound has been noted to interact with cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions:

  • Formation of Quinoline Derivative: Starting from an appropriate aniline derivative, bromination and fluorination are performed to introduce the halogen substituents.
  • Cyclization: The intermediate is subjected to cyclization conditions that promote the formation of the quinoline ring.
  • Final Modifications: Further modifications may include methylation at the nitrogen atom or reduction of functional groups as necessary.

This compound finds applications in various fields:

  • Pharmaceutical Research: As a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Biology: Used in studies investigating enzyme interactions and metabolic pathways.
  • Material Science: Potential use in synthesizing novel materials with specific electronic or optical properties .

Interaction studies have shown that 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one can affect various biological targets, particularly enzymes involved in drug metabolism. It has been evaluated for its ability to inhibit specific cytochrome P450 enzymes, which play a critical role in the pharmacokinetics of many drugs. This inhibition could lead to significant drug-drug interactions, necessitating careful consideration in therapeutic contexts .

Several compounds share structural similarities with 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one. Here are some notable comparisons:

Compound NameCAS NumberSimilarity IndexUnique Features
7-Bromo-3,4-dihydroquinolin-2(1H)-one14548-51-70.92Lacks fluorine; primarily studied for anticancer activity.
5-Bromo-3,4-dihydroquinolin-2(1H)-one880094-83-70.88Different substitution pattern; potential antimicrobial properties.
6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one135631-90-20.87Additional methyl groups; altered biological activity profile.
7-Amino-3,4-dihydroquinolinone22246-07-70.81Amino group instead of halogens; different interaction profile with enzymes.

These compounds highlight the uniqueness of 6-Bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2-one due to its specific halogen substitutions and potential biological activities that may differ significantly from its analogs .

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

256.98515 g/mol

Monoisotopic Mass

256.98515 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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